molecular formula C11H13BrFNO B1292920 4-Bromo-N,N-diethyl-2-fluorobenzamide CAS No. 682778-07-0

4-Bromo-N,N-diethyl-2-fluorobenzamide

Cat. No. B1292920
Key on ui cas rn: 682778-07-0
M. Wt: 274.13 g/mol
InChI Key: ALFCPMWTMOYQSU-UHFFFAOYSA-N
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Patent
US07737135B2

Procedure details

The sub-title compound was prepared by the method of example 18 step a) using 4-bromo-2-fluorobenzoic acid and N-ethyl-ethanamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[C:4]([F:11])[CH:3]=1.[CH2:12]([NH:14][CH2:15][CH3:16])[CH3:13]>>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:14]([CH2:15][CH3:16])[CH2:12][CH3:13])=[O:8])=[C:4]([F:11])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)N(CC)CC)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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